trans-1,4-Dibromo-2-butene-d6 is a deuterated compound that serves as an important intermediate in organic synthesis and analytical chemistry. Its molecular formula is , and it is notable for its utility in various chemical reactions, particularly in the synthesis of pharmaceuticals and other organic compounds. The deuterated version, indicated by the "d6," signifies that six hydrogen atoms in the molecule have been replaced with deuterium, enhancing its properties for specific applications such as nuclear magnetic resonance spectroscopy.
This compound can be classified under halogenated alkenes, specifically dibromoalkenes. It is derived from butadiene through bromination processes. The compound is often used as a reference standard in laboratories due to its unique isotopic labeling which aids in tracking chemical reactions and mechanisms.
The synthesis of trans-1,4-dibromo-2-butene-d6 typically involves the bromination of butadiene. A notable method includes:
The molecular structure of trans-1,4-dibromo-2-butene-d6 can be represented as follows:
The InChI representation for this compound is InChI=1S/C4H6Br2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3+
.
trans-1,4-Dibromo-2-butene-d6 participates in several chemical reactions, including:
These reactions are crucial for synthesizing various organic compounds used in pharmaceuticals and agrochemicals.
The mechanism of action for trans-1,4-dibromo-2-butene-d6 primarily involves its reactivity due to the presence of bromine substituents:
These mechanisms are essential for understanding how this compound can be utilized in synthetic pathways .
The physical and chemical properties of trans-1,4-dibromo-2-butene-d6 include:
Property | Value |
---|---|
Boiling Point | Approximately 427.40 K |
Melting Point | Approximately 249.36 K |
Density | Varies based on conditions |
Solubility | Soluble in organic solvents |
Vapor Pressure | Varies with temperature |
These properties are critical for determining the handling procedures and applications of this compound in laboratory settings .
trans-1,4-Dibromo-2-butene-d6 has several scientific applications:
CAS No.: 21900-52-7
CAS No.: 354-03-0
CAS No.: 141781-17-1
CAS No.: 2514-52-5